molecular formula C10H9N3O4 B113203 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 890095-55-3

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B113203
CAS No.: 890095-55-3
M. Wt: 235.2 g/mol
InChI Key: RYBVSNDSEGLPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a furan ring, an amino group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring. One common method is the reaction of furfural with an appropriate amine under controlled conditions to introduce the amino group. Subsequent steps may include oxidation and aldehyde formation to complete the structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are examples of techniques that can be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carbaldehyde group can be reduced to an alcohol.

  • Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Introduction of various substituents on the furan ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, derivatives of this compound may be used as probes or inhibitors in biochemical assays. Its ability to interact with various biomolecules can provide insights into biological processes.

Medicine: Potential medicinal applications include the development of new drugs. The compound's structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its versatility makes it suitable for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

  • Furfural: A related compound with a furan ring but lacking the amino and carbaldehyde groups.

  • Kinetin: A cytokinin with a similar pyrimidine ring structure but different substituents.

Uniqueness: 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBVSNDSEGLPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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